molecular formula C13H26O5 B14149260 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate CAS No. 70913-83-6

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate

Cat. No.: B14149260
CAS No.: 70913-83-6
M. Wt: 262.34 g/mol
InChI Key: YNCUWXXRGAOWRU-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl alcohol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
  • 2,2-Bis(hydroxymethyl)propionic acid

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-ethylhexanoate is unique due to its specific ester linkage with 2-ethylhexanoic acid, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

70913-83-6

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethylhexanoate

InChI

InChI=1S/C13H26O5/c1-3-5-6-11(4-2)12(17)18-10-13(7-14,8-15)9-16/h11,14-16H,3-10H2,1-2H3

InChI Key

YNCUWXXRGAOWRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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